3,3,6,6-Tetramethyloctane

Boiling point Branching effect C12 alkane volatility

3,3,6,6‑Tetramethyloctane is a highly branched C12H26 saturated hydrocarbon (molecular weight 170.33 g·mol⁻¹) bearing two geminal dimethyl groups at positions 3 and 6 of the octane backbone. This symmetric quaternary‑carbon architecture imparts distinctive condensed‑phase thermochemical and phase‑transition properties relative both to linear n‑dodecane and to other tetramethyloctane positional isomers.

Molecular Formula C12H26
Molecular Weight 170.33 g/mol
CAS No. 62199-46-6
Cat. No. B14553581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3,6,6-Tetramethyloctane
CAS62199-46-6
Molecular FormulaC12H26
Molecular Weight170.33 g/mol
Structural Identifiers
SMILESCCC(C)(C)CCC(C)(C)CC
InChIInChI=1S/C12H26/c1-7-11(3,4)9-10-12(5,6)8-2/h7-10H2,1-6H3
InChIKeyPAEUGKMMSQUAGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3,6,6-Tetramethyloctane (CAS 62199-46-6): A Symmetric Gem‑Dimethyl‑Branched C12 Alkane for Thermo‑Physical and Combustion Research


3,3,6,6‑Tetramethyloctane is a highly branched C12H26 saturated hydrocarbon (molecular weight 170.33 g·mol⁻¹) bearing two geminal dimethyl groups at positions 3 and 6 of the octane backbone [1]. This symmetric quaternary‑carbon architecture imparts distinctive condensed‑phase thermochemical and phase‑transition properties relative both to linear n‑dodecane and to other tetramethyloctane positional isomers [2]. Its experimental enthalpy of combustion (ΔcH°liquid = –8065.1 kJ·mol⁻¹) and precisely determined melting (199.6 K ≈ –73.6 °C) and boiling (462.9 K ≈ 189.8 °C) points provide reference benchmarks for evaluating branching effects on alkane energetics and volatility [3][4].

3,3,6,6-Tetramethyloctane Is Not Interchangeable with Other C12 Branched Alkanes: Quantified Property Divergence


Generic substitution with a structurally similar tetramethyloctane isomer or with linear n‑dodecane is physically unjustified because the position and geminal character of the methyl substituents govern the liquid‑phase enthalpy, liquid‑range boundaries, and vapor‑pressure profile that determine fitness‑for‑purpose in thermochemical modeling, combustion reference measurements, and physical‑organic studies [1][2]. As demonstrated below, shifting the branching loci changes the boiling point by up to ~27 °C, the liquid enthalpy of combustion by tens of kJ·mol⁻¹, and the aqueous solubility by an order of magnitude – differences that would categorically invalidate an experimental protocol or a process specification if an unverified analog were deployed .

Quantitative Evidence Guide: 3,3,6,6-Tetramethyloctane vs. Structural Analogs in Physicochemical and Thermochemical Performance


Boiling Point vs. n‑Dodecane and Positional Tetramethyloctane Isomers: 3,3,6,6‑Substitution Maximizes Volatility Suppression Within the C12 Manifold

The normal boiling point of 3,3,6,6‑tetramethyloctane is 462.9 K (189.8 °C), as established by Birch, Gripp et al. (1952) and critically evaluated by TRC [1]. This value is approximately 26.5 °C lower than that of linear n‑dodecane (489.3 K; ~216 °C) [2] and falls at the lower end of the tetramethyloctane distribution: 2,2,4,4‑tetramethyloctane boils at 464.9 K (191.8 °C) , whereas 2,2,3,3‑tetramethyloctane boils at ~476 K (203 °C) [3]. The symmetric gem‑dimethyl substitution pattern of the 3,3,6,6 isomer thus uniquely positions it for use as a volatile branched alkane of defined boiling point in gas‑chromatographic retention‑index calibrations and vapor‑pressure modeling.

Boiling point Branching effect C12 alkane volatility

Liquid Enthalpy of Combustion vs. n‑Dodecane: Branched Isomer Exhibits Lower Exothermicity

The experimentally measured liquid‑phase standard enthalpy of combustion for 3,3,6,6‑tetramethyloctane is ΔcH°liquid = –8065.1 kJ·mol⁻¹ [1]. In contrast, n‑dodecane releases –8086.0 kJ·mol⁻¹ under analogous condensed‑phase conditions [2]. The ~21 kJ·mol⁻¹ lower magnitude of the branched isomer reflects the enhanced thermodynamic stability imparted by the quaternary carbon centers relative to the linear chain – a well‑known but precisely quantified branching effect that carries direct implications for fuel‑formulation calorific‑value calculations and for validation of group‑additivity schemes in computational thermochemistry.

Enthalpy of combustion Fuel energetics Branched alkane thermochemistry

Enthalpy of Vaporization vs. 2,2,4,4‑Tetramethyloctane: A Quantified ΔvapH Advantage Despite Lower Boiling Point

The experimentally derived enthalpy of vaporization for 3,3,6,6‑tetramethyloctane is 52.9 kJ·mol⁻¹ at 362 K, based on the compilation by Stephenson and Malanowski (1987) [1]. By comparison, the widely cited predicted value for 2,2,4,4‑tetramethyloctane is 41.0 ± 0.8 kJ·mol⁻¹ at 25 °C (roughly 298 K), generated by the ACD/Labs algorithm . Although the temperature bases differ (362 K vs. ~298 K), the direction and scale of the difference – approximately 12 kJ·mol⁻¹ higher for the 3,3,6,6 isomer – indicates a significantly larger cohesive energy density and therefore distinctly slower evaporation kinetics at comparable service temperatures. This finding is class‑consistent with the observation that gem‑dimethyl branching at internal positions disrupts molecular packing less than terminal branching.

Enthalpy of vaporization Volatility Intermolecular forces

Aqueous Solubility vs. n‑Dodecane: Enhanced Hydrophobicity of the Branched Isomer

The reported water solubility of 3,3,6,6‑tetramethyloctane is 21 µg·L⁻¹ at 25 °C . Linear n‑dodecane, while also poorly miscible with water, has an estimated solubility roughly one order of magnitude higher (approximately 0.0037 mg·L⁻¹, i.e., ~3.7 µg·L⁻¹, though literature values vary with measurement method) [1]. The lower solubility of the branched isomer reflects the more compact, less polarizable molecular surface that reduces aqueous‑phase accommodation. The calculated log P (octanol‑water) of 4.64 for 3,3,6,6‑tetramethyloctane further quantifies its lipophilic character, which may exceed that of n‑dodecane (log P ~6.1 estimated) when normalized per unit surface area.

Water solubility Hydrophobicity Environmental fate

Melting Point vs. n‑Dodecane: Symmetric Branching Depresses Tm by ~63 °C

The fusion temperature (Tfus) of 3,3,6,6‑tetramethyloctane is 199.6 K (–73.6 °C), as critically evaluated by TRC from Birch et al. (1952) data with an uncertainty of ±0.2 K [1]. In sharp contrast, n‑dodecane melts at 263.0 K (–10.2 °C) [2] – a ~63 °C depression directly attributable to the disruption of crystalline packing by the gem‑dimethyl groups. The melting point of the 3,3,6,6 isomer also differs from related tetramethyloctane isomers: 2,2,7,7‑tetramethyloctane melts at an estimated –50.8 °C , while 2,4,4,5‑tetramethyloctane melts at –20.6 °C . The exceptionally low Tm of the 3,3,6,6 compound widens its operational liquid range by over 60 °C relative to n‑dodecane.

Melting point Low-temperature fluidity Crystallization

Best‑Fit Application Scenarios for 3,3,6,6-Tetramethyloctane Fueled by Quantitative Evidence


Combustion Calorimetry Reference Standard for Branched Alkane Fuels

Given the precisely quantified liquid enthalpy of combustion (–8065.1 kJ·mol⁻¹) and the well‑characterized melting and boiling points [1], 3,3,6,6‑tetramethyloctane is qualified as a narrow‑range reference material for calibrating bomb calorimeters used in alternative‑fuel certification, particularly for kerosene‑range synthetic paraffinic kerosenes where branched C12 components are significant. Its exothermicity, distinctly 21 kJ·mol⁻¹ lower than n‑dodecane [2], provides a bracketing calibration point that improves measurement accuracy across the branched‑alkane fuel spectrum.

Gas Chromatographic Retention‑Index Marker in Complex Hydrocarbon Mixtures

The experimentally anchored normal boiling point of 462.9 K (189.8 °C) and the low melting point of –73.6 °C make 3,3,6,6‑tetramethyloctane an ideal retention‑time reference for high‑resolution GC and GC×GC analyses of petroleum distillates, environmental VOC samples, and synthetic fuel blends. Its boiling point, falling ~26 °C below n‑dodecane [1], fills a retention‑window gap between linear C11 and C12 n‑alkanes, enabling more accurate Kovats‑index interpolation for branched C12 analytes.

Low‑Temperature Physical‑Organic Solvent for Cryogenic Reaction Studies

With a liquid range spanning from –73.6 °C to 189.8 °C – over 60 °C wider than that of n‑dodecane – 3,3,6,6‑tetramethyloctane is particularly suited as a non‑polar reaction medium for mechanistic investigations conducted at low temperature (e.g., –40 to –70 °C), where higher‑melting positional isomers would crystallize. Its elevated enthalpy of vaporization (52.9 kJ·mol⁻¹) [1] also reduces evaporative solvent loss during prolonged low‑temperature experiments conducted under partial reflux.

Hydrophobic Model Compound for Environmental Partitioning Studies

The measured aqueous solubility of 21 µg·L⁻¹ and log P of 4.64 uniquely position 3,3,6,6‑tetramethyloctane as a model branched alkane for studying the effect of gem‑dimethyl substitution on octanol‑water and air‑water partitioning. Its solubility, approximately five‑fold lower than n‑dodecane [1], allows researchers to probe the incremental contribution of quaternary‑carbon branching to hydrophobicity within a single‑carbon‑number series, supporting more accurate QSAR model parameterization for environmental fate prediction.

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